molecular formula C13H7ClN4O B8366547 6-Chloro-3-(furo[2,3-c]pyridin-2-yl)imidazo[1,2-b]pyridazine

6-Chloro-3-(furo[2,3-c]pyridin-2-yl)imidazo[1,2-b]pyridazine

Cat. No.: B8366547
M. Wt: 270.67 g/mol
InChI Key: BZMMSESRVOKVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(furo[2,3-c]pyridin-2-yl)imidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C13H7ClN4O and its molecular weight is 270.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H7ClN4O

Molecular Weight

270.67 g/mol

IUPAC Name

2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)furo[2,3-c]pyridine

InChI

InChI=1S/C13H7ClN4O/c14-12-1-2-13-16-6-9(18(13)17-12)10-5-8-3-4-15-7-11(8)19-10/h1-7H

InChI Key

BZMMSESRVOKVLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NC=C2C3=CC4=C(O3)C=NC=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of crude 2-(tributylstannyl)furo[2,3-c]pyridine (1.9 g) in THF (20 mL) in an inert atmosphere was added 3-bromo-6-chloroimidazo[1,2-b]pyridazine (676 mg, 2.9 mmol), copper (I) iodide (55 mg, 0.29 mmol) bis(triphenylphosphine) palladium(II)chloride (102 mg, 0.145 mmol) and triphenylphosphine (38 mg, 0.145 mmol). The mixture was heated to reflux for 2 h. The solvent was removed in vacuum. The residue was dissolved in a mixture of dichloromethane and methanol, filtered through an aminophase-silica-gel column and the solvent was removed in vacuum. Silicagel chromatography gave a solid that was triturated with a mixture of ethyl acetate and hexane to give 343 mg of the title compound, which was used without further purification.
Name
2-(tributylstannyl)furo[2,3-c]pyridine
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
676 mg
Type
reactant
Reaction Step One
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
55 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.